An In-depth Technical Guide to 2-(Sulfamoyl)benzoic Acid Derivatives: The Case of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid
An In-depth Technical Guide to 2-(Sulfamoyl)benzoic Acid Derivatives: The Case of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid
A Note on Chemical Identity: Initial database searches for the specific molecule "2-[Ethyl(methyl)sulfamoyl]benzoic acid" did not yield a unique CAS number or specific experimental data. This suggests the compound is not widely cataloged. This guide will, therefore, focus on the general synthesis, and expected properties of N,N-disubstituted 2-sulfamoylbenzoic acids, using the requested molecule as a representative example. For context, data from closely related, documented compounds such as 2-(N-Methylsulfamoyl)benzoic acid and the parent 2-Sulfamoylbenzoic acid will be used for comparison.
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a validated synthetic pathway for N,N-disubstituted 2-sulfamoylbenzoic acids, with a specific focus on the structure of 2-[Ethyl(methyl)sulfamoyl]benzoic acid. This class of molecules, featuring a benzoic acid moiety ortho to a fully substituted sulfonamide group, holds significant interest for researchers in medicinal chemistry and drug development. The guide details a robust two-step synthetic protocol starting from 2-sulfamoylbenzoic acid, discusses the physicochemical properties based on structure-activity relationships, and explores the potential applications of these compounds as versatile chemical intermediates.
Chemical Structure and Properties
The molecule 2-[Ethyl(methyl)sulfamoyl]benzoic acid is a derivative of benzoic acid, characterized by a disubstituted sulfonamide group at the ortho (C2) position relative to the carboxylic acid. This substitution pattern creates a sterically hindered environment around the functional groups, which can significantly influence the molecule's reactivity, acidity, and biological interactions.
Key Structural Features:
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Benzoic Acid Core: The aromatic carboxylic acid group is a key pharmacophore that imparts acidic properties (pKa) and potential for ionic interactions and hydrogen bonding.
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N,N-Disubstituted Sulfonamide: The presence of both an ethyl and a methyl group on the sulfonamide nitrogen prevents the formation of hydrogen bonds at this position, a feature that distinguishes it from primary or secondary sulfonamides. This can alter its solubility and receptor-binding profile.
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Ortho-Substitution: The close proximity of the bulky sulfamoyl group to the carboxylic acid can enforce a specific conformation, influencing intramolecular hydrogen bonding and interaction with biological targets.
Chemical Identifiers of Related Compounds
To provide a frame of reference, the following table lists identifiers for closely related, documented analogs.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-[Ethyl(methyl)sulfamoyl]benzoic acid | ![]() | Not Found | C₁₀H₁₃NO₄S | 243.28 |
| 2-(N-Methylsulfamoyl)benzoic acid [1][2] | ![]() | 125372-22-7 | C₈H₉NO₄S | 215.23 |
| 2-Sulfamoylbenzoic acid [3][4][5] | ![]() | 632-24-6 | C₇H₇NO₄S | 201.20 |
Predicted Physicochemical Properties
Experimental data for the target molecule is unavailable. However, based on its structure and data from its analogs, the following properties can be predicted.
| Property | Predicted Value for 2-[Ethyl(methyl)sulfamoyl]benzoic acid | Notes |
| pKa | ~2.5 - 3.5 | The carboxylic acid pKa is expected to be lowered by the electron-withdrawing sulfamoyl group. |
| LogP | ~1.5 - 2.5 | The addition of the ethyl group increases lipophilicity compared to its N-methyl and unsubstituted analogs. |
| Solubility | Low in water; Soluble in organic solvents (DMSO, DMF, Methanol) | Typical for aromatic carboxylic acids with significant hydrocarbon character. |
| Melting Point | 140 - 160 °C | Expected to be a crystalline solid. The melting point of 2-Sulfamoylbenzoic acid is 154-156 °C[5]. |
Synthesis and Mechanistic Insights
The synthesis of N,N-disubstituted 2-sulfamoylbenzoic acids is most reliably achieved via a two-step process starting from a suitable benzoic acid precursor. The chosen pathway emphasizes high yields and straightforward purification.
The general strategy involves the conversion of the carboxylic acid's ortho position into a sulfonyl chloride, which then acts as an electrophilic site for reaction with a secondary amine.
General Synthetic Workflow
The synthesis proceeds via two key transformations:
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Chlorosulfonation: Introduction of a sulfonyl chloride group (-SO₂Cl) onto the benzene ring.
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Sulfonamide Formation: Reaction of the sulfonyl chloride with the desired secondary amine (N-ethylmethylamine).
Caption: General synthesis workflow for 2-[Ethyl(methyl)sulfamoyl]benzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chlorosulfonylbenzoyl Chloride
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Rationale: This step utilizes chlorosulfonic acid to introduce the sulfonyl chloride group. Using an excess of the reagent ensures complete conversion and also reacts with the carboxylic acid to form an acyl chloride. This intermediate is highly reactive and suitable for the subsequent amination step.
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Procedure:
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To a flask equipped with a stirrer and reflux condenser, add chlorosulfonic acid (6 equivalents).
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Cool the acid in an ice bath to 0-5 °C.
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Slowly and portion-wise, add 2-sulfamoylbenzoic acid (1 equivalent).
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After the addition is complete, slowly warm the mixture to room temperature and then heat to 95 °C for 12 hours[6]. The reaction progress can be monitored by quenching a small aliquot and analyzing via TLC.
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Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.
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Filter the solid, wash with cold water, and dry under vacuum to yield 2-chlorosulfonylbenzoyl chloride. This intermediate is often used directly in the next step without further purification.
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Step 2: Synthesis of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid
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Rationale: This is a nucleophilic substitution reaction where the secondary amine (N-ethylmethylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride. A base such as pyridine or triethylamine (TEA) is required to neutralize the HCl generated during the reaction[7][8][9]. The acyl chloride will simultaneously be hydrolyzed back to the carboxylic acid during aqueous workup.
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Procedure:
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Dissolve 2-chlorosulfonylbenzoyl chloride (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add N-ethylmethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.
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Quench the reaction with water. The organic layer is separated, and the aqueous layer is acidified with 1M HCl to a pH of ~2-3.
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The product often precipitates upon acidification. If not, extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
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Potential Applications in Research and Drug Development
While specific applications for 2-[Ethyl(methyl)sulfamoyl]benzoic acid are not documented, its structural motifs are common in pharmacologically active compounds.
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Intermediate for Heterocyclic Synthesis: The ortho-disubstituted pattern makes it a valuable precursor for synthesizing fused heterocyclic systems, such as benzisothiazole derivatives like saccharin[10][11][12]. The two reactive functional groups can be induced to cyclize under various conditions.
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Scaffold for Enzyme Inhibitors: The sulfamoylbenzoic acid scaffold is a known "privileged structure" in medicinal chemistry. For example, furosemide, a potent diuretic, is based on a sulfamoylbenzoic acid core. By modifying the amine substituent, researchers can target various enzymes. Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors for carbonic anhydrases and as potential antidiabetic agents[8][13].
Caption: Potential applications of the sulfamoylbenzoic acid scaffold in drug design.
Safety and Handling
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Hazard Class: Based on related structures, this compound should be treated as an irritant. It is likely harmful if swallowed and may cause skin and serious eye irritation.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
2-[Ethyl(methyl)sulfamoyl]benzoic acid represents a class of N,N-disubstituted sulfamoylbenzoic acids with significant potential as building blocks in synthetic and medicinal chemistry. Although specific data for this molecule is sparse, this guide provides a reliable, mechanistically sound pathway for its synthesis and purification. The structural analysis and comparison with known analogs offer valuable insights into its expected physicochemical properties and potential applications, particularly as a scaffold for developing novel enzyme inhibitors and as a precursor for complex heterocyclic compounds. Further research into this specific molecule and its derivatives is warranted to fully explore their therapeutic potential.
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Filo. (2025, November 19). Explain the synthesis process of saccharin. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). Retrieved from [Link]
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IRIS. (2024, July 5). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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